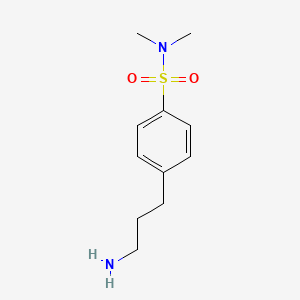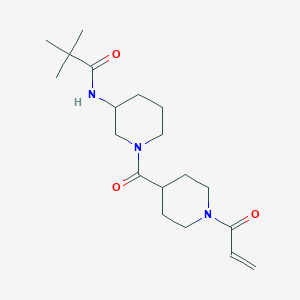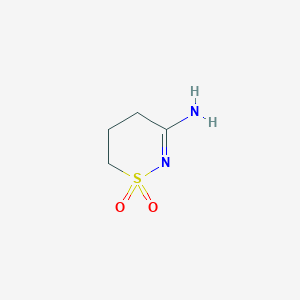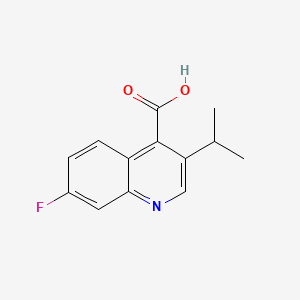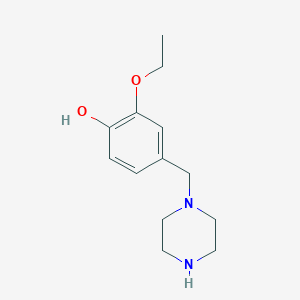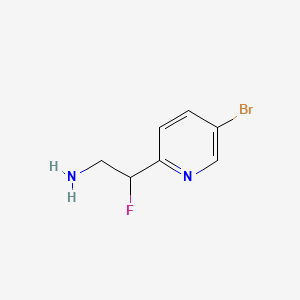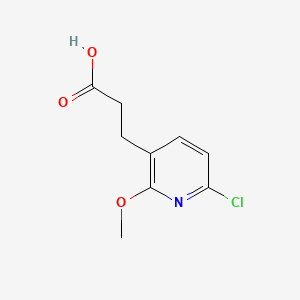
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a methoxy group at the 2-position The propanoic acid moiety is attached to the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-2-methoxypyridine. This can be achieved by chlorination of 2-methoxypyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Grignard Reaction: The 6-chloro-2-methoxypyridine is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to introduce the propanoic acid moiety.
Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using suitable oxidizing or reducing agents.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Hydroxylated derivatives.
Reduction: Methylated derivatives.
Esterification: Ester derivatives of this compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methoxy substituents can influence the compound’s binding affinity and specificity, while the propanoic acid moiety can affect its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-Chloro-2-methoxypyridin-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
3-(6-Chloro-2-methoxypyridin-3-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
3-(6-Chloro-2-methoxypyridin-3-yl)benzoic acid: Similar structure but with a benzoic acid moiety.
Uniqueness
3-(6-Chloro-2-methoxypyridin-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and methoxy group on the pyridine ring, along with the propanoic acid moiety, allows for versatile applications in various fields.
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
215.63 g/mol |
Nom IUPAC |
3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c1-14-9-6(3-5-8(12)13)2-4-7(10)11-9/h2,4H,3,5H2,1H3,(H,12,13) |
Clé InChI |
ZEUZSHRJUWGNMN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=N1)Cl)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


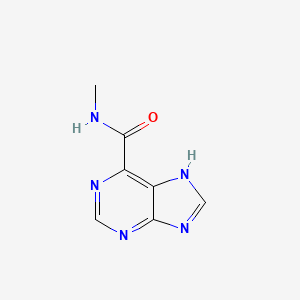

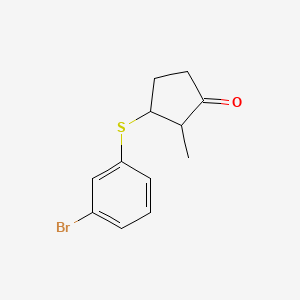
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)
